alpha-(N,N-Dimethylamino)ethylferrocene

Description

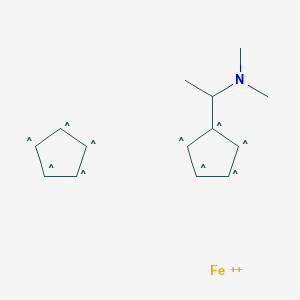

α-(N,N-Dimethylamino)ethylferrocene (CAS: 31904-34-4) is a ferrocene derivative featuring an ethyl chain substituted with a dimethylamino group (-N(CH₃)₂) at the alpha position relative to the cyclopentadienyl ring. This compound is widely used in asymmetric catalysis and ligand design due to its electron-donating properties and stereochemical versatility. Its synthesis typically involves Negishi coupling between (R)-1-(N,N-dimethylamino)ethylferrocene and halogenated ferrocene derivatives, as demonstrated in asymmetric hydrogenation ligand preparations .

Properties

Molecular Formula |

C14H19FeN+2 |

|---|---|

Molecular Weight |

257.15 g/mol |

InChI |

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q;;+2 |

InChI Key |

GBUQFTGXDHYCCG-UHFFFAOYSA-N |

Canonical SMILES |

CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-(N,N-Dimethylamino)ethylferrocene can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with N,N-dimethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Alpha-(N,N-Dimethylamino)ethylferrocene undergoes various types of chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The dimethylaminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of substituted ferrocene derivatives .

Scientific Research Applications

Alpha-(N,N-Dimethylamino)ethylferrocene has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organometallic compounds and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.

Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of alpha-(N,N-Dimethylamino)ethylferrocene involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ferrocene moiety can undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly relevant in its potential use as an anticancer agent, where it can cause damage to cancer cells through oxidative mechanisms .

Comparison with Similar Compounds

Structural and Crystallographic Properties

α-(N,N-Dimethylamino)ethylferrocene exhibits distinct crystallographic parameters compared to related ferrocene derivatives. Key data from single-crystal X-ray diffraction studies include:

| Compound | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

|---|---|---|---|---|---|---|

| α-(N,N-Dimethylamino)ethylferrocene derivatives | P-1 | 10.03 | 10.69 | 12.16 | 1151.2 | 2 |

| Phosphanylferrocene analogs | C2/c | 13.56 | 13.95 | 26.84 | 5055.5 | 8 |

| Chlorinated ferrocene complexes | P21/c | 17.53 | 11.11 | 14.84 | 2752.1 | 2 |

The smaller unit cell volume (1151.2 ų) and triclinic symmetry (P-1) of α-(N,N-Dimethylamino)ethylferrocene derivatives contrast with larger, monoclinic structures (e.g., C2/c) observed in phosphanylferrocenes, reflecting steric and electronic differences introduced by the dimethylaminoethyl group .

Catalytic Performance in Asymmetric Hydrogenation

α-(N,N-Dimethylamino)ethylferrocene is a key backbone in Walphos ligands, which outperform biferrocene analogs in enantioselectivity:

| Ligand Type | Substrate | Enantiomeric Excess (ee) | Configuration Control |

|---|---|---|---|

| Walphos (with α-(N,N-Dimethylamino)ethylferrocene) | Prochiral alkenes | >90% ee | High (R,Sp,Rp) |

| Biferrocene analogs | Same substrates | 60%–75% ee | Moderate |

The dimethylaminoethyl group enhances electron donation to metal centers (e.g., Pd, Rh), improving transition-state stabilization and stereoselectivity .

Thermodynamic and Physical Properties

| Property | α-(N,N-Dimethylamino)ethylferrocene (Ethyl) | N,N-Dimethylaminomethylferrocene (Methyl) |

|---|---|---|

| ΔvapH° (kJ/mol) | Not reported | 73.80 ± 0.40 |

| ΔfusH (kJ/mol) | Not reported | 14.60–15.01 |

| Solubility in polar solvents | High (due to -N(CH₃)₂) | Moderate |

The ethyl chain likely increases hydrophobicity compared to the methyl variant, affecting solubility and partition coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.